Cyclopenta[d][1,2,3]oxadiazine
Description
Structure
3D Structure
Properties
CAS No. |
271-00-1 |
|---|---|
Molecular Formula |
C6H4N2O |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
cyclopenta[d]oxadiazine |
InChI |
InChI=1S/C6H4N2O/c1-2-5-4-9-8-7-6(5)3-1/h1-4H |
InChI Key |
XRRWLVCXKLJKJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CON=NC2=C1 |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of Cyclopenta D 1 2 3 Oxadiazine Systems
Electrophilic Reactions on the Cyclopenta Moiety
The cyclopentane (B165970) portion of the molecule, being a carbocyclic component, is susceptible to attack by electrophiles. However, the nature and outcome of these reactions are significantly influenced by the presence of the adjacent oxadiazine ring.
Protonation of cyclopenta[d] uminho.ptmdpi.comresearchgate.netoxadiazine systems can lead to an enhancement of their reactivity. While specific studies on the protonation of the cyclopenta moiety in this exact system are not extensively documented, related studies on similar heterocyclic structures suggest that protonation can activate the ring system towards further reactions. The protonation likely occurs at one of the nitrogen atoms in the oxadiazine ring, which in turn can alter the electron distribution throughout the molecule, potentially making the cyclopentane ring more or less susceptible to electrophilic attack depending on the specific electronic effects.
Triethyl orthoformate is a versatile reagent often employed in the formylation of activated aromatic and heterocyclic compounds. Its reaction with a cyclopenta[d] uminho.ptmdpi.comresearchgate.netoxadiazine system could potentially lead to the introduction of a formyl group onto the cyclopentane ring. One-pot reactions involving triethyl orthoformate are known for their efficiency in constructing complex molecular scaffolds. uminho.pt The mechanism would likely involve the initial formation of a reactive electrophilic species from triethyl orthoformate, which then attacks the electron-rich cyclopentane ring.
Nucleophilic Reactivity
The nucleophilic reactivity of cyclopenta[d] uminho.ptmdpi.comresearchgate.netoxadiazine systems is primarily centered on the electron-deficient oxadiazine ring. Nucleophiles can attack the carbon or nitrogen atoms of this ring, potentially leading to ring-opening or substitution reactions. The lone pair of electrons on the nitrogen atoms can also impart nucleophilic character, although this is often tempered by their involvement in the aromaticity or pseudo-aromaticity of the heterocyclic ring. mdpi.com In related 1,2,3-triazine (B1214393) 1-oxides, nucleophilic addition has been observed to occur at specific positions, leading to various heterocyclic products. nih.govresearchgate.net While direct analogies must be drawn with caution, these studies suggest that the oxadiazine ring in the cyclopenta-fused system would be the primary site for nucleophilic attack.
Rearrangement Reactions and Isomerization Processes
Rearrangement and isomerization reactions are fundamental processes in organic chemistry that can lead to the formation of new structural isomers. For cyclopenta[d] uminho.ptmdpi.comresearchgate.netoxadiazine systems, these processes can be initiated by thermal or photochemical stimuli.
Thermal isomerization of heterocyclic compounds can lead to a variety of new structures through mechanisms such as electrocyclization, sigmatropic rearrangements, or radical pathways. For instance, the thermal isomerization of phenylazoindoles has been studied to understand the mechanisms of back-isomerization, which can proceed via inversion or rotation. rug.nl While specific studies on the thermal isomerization of cyclopenta[d] uminho.ptmdpi.comresearchgate.netoxadiazine are not prevalent, it is conceivable that heating could induce ring-opening of the oxadiazine moiety followed by rearrangement to a more stable isomeric form. The stability of the potential biradical intermediates would play a crucial role in determining the favorability of such pathways. rsc.org
Sigmatropic Rearrangements
There is currently no specific literature detailing the sigmatropic rearrangements of cyclopenta[d]oxadiazine systems. Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-electron system. The feasibility of such rearrangements, like the thermally forbidden but potentially achievable-sigmatropic shifts, would depend on the specific substitution pattern and electronic properties of the cyclopenta[d]oxadiazine derivative. For related systems, such as silyl-substituted cyclopentadienes, degenerate sigmatropic migrations have been computationally investigated to understand their dynamic behavior in reactions. However, without experimental or computational data for the title compound, any discussion remains speculative.
Ring-Chain Tautomerism Considerations
Ring-chain tautomerism, an intramolecular process involving the opening and closing of a ring, is a known phenomenon in many heterocyclic systems. This equilibrium is often a variant of prototropic tautomerism, involving the movement of a proton. For instance, studies on substituted naphth[1,2-e]oxazines have analyzed the three-component equilibrium between the open-chain form and two diastereomeric closed-ring (cis and trans) forms. In these cases, substituent effects significantly influence the position of the equilibrium. Similarly, 5-formyl-1H-1,2,3-triazole-4-carboxylic acids exhibit a ring-chain tautomerism with their cyclic hemiacetal form, furo[3,4-d]triazol-4-one. For cyclopenta[d]oxadiazine, one could theorize a similar equilibrium with a corresponding open-chain isomer, but no dedicated studies have been published to confirm or quantify such a process.
Ring-Opening Reactions
The susceptibility of a heterocyclic compound to ring-opening reactions depends on factors like ring strain and the presence of weak bonds. Donor-acceptor (D-A) cyclopropanes, for example, undergo ring-opening due to the activation provided by vicinal electron-donating and -accepting groups. Various catalysts can facilitate the ring-opening of heterocycles for subsequent transformations. While the N-O bond in the oxadiazine ring could be a potential site for reductive cleavage, specific conditions and products for the ring-opening of cyclopenta[d]oxadiazine have not been reported.
Condensation Reactions of Cyclopenta[d]oxadiazine Derivatives
Condensation reactions are fundamental in organic synthesis for building molecular complexity. However, there are no specific examples in the scientific literature of condensation reactions involving cyclopenta[d]oxadiazine derivatives as substrates. Theoretical reaction schemes could be proposed based on the functional groups present in a given derivative, but such proposals lack experimental validation.
Metal-Catalyzed Transformations and Mechanisms
Transition metal catalysis is a powerful tool for functionalizing heterocyclic compounds. Palladium, rhodium, gold, and copper catalysts are frequently used to mediate various transformations, including cycloadditions, annulations, and isomerizations. For instance, palladium-catalyzed [3+2] cycloadditions of vinylcyclopropanes with 1-azadienes have been developed to synthesize cyclopentane derivatives. While these examples showcase the broad utility of metal catalysis, no studies have been specifically applied to the cyclopenta[d]oxadiazine scaffold.
Role of Vinyl Cation Intermediates in Catalytic Cycles
Vinyl cations are highly reactive dicoordinated carbocations that have recently been explored in asymmetric catalysis. Their generation, often via ionization of a vinyl sulfonate or through gold-catalyzed reactions of alkynes, can lead to C-H insertion or the formation of other complex structures. In some gold-catalyzed reactions, the cyclopropenylmethyl cation has been identified as a key intermediate, which can be more stable than the corresponding vinylidene cation. The potential involvement of vinyl cation intermediates in transformations of suitably substituted cyclopenta[d]oxadiazine derivatives is plausible but remains an uninvestigated area of its chemical reactivity.
Asymmetric Cyclization Strategies
Asymmetric catalysis aims to produce chiral molecules with high enantioselectivity. Organocatalytic [4+2] cycloadditions, for example, have been successfully used to synthesize chiral spirocyclic 1,2-oxazinane (B1295428) and hexahydropyridazine (B1330357) scaffolds. Metal-catalyzed cycloisomerization reactions are also employed to create fused-ring systems, such as cyclopentannulated tetraazapentacenes. Despite the importance of asymmetric synthesis, specific strategies for the asymmetric cyclization to form or functionalize the cyclopenta[d]oxadiazine ring are not documented in the literature.
Structural Characterization and Spectroscopic Analysis of Cyclopenta D 1 2 3 Oxadiazine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the molecular framework of organic compounds. ipb.pt Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete atomic connectivity and infer stereochemical details. For a molecule like cyclopenta[d] orgchemres.orgipb.ptbeilstein-journals.orgoxadiazine, with its unique fused-ring structure, NMR provides critical insights into its electronic and conformational properties.
One-dimensional ¹H and ¹³C NMR spectra are the first step in structural analysis, providing fundamental information about the chemical environment of each proton and carbon atom in the molecule. ipb.pt
¹H NMR: The proton NMR spectrum of cyclopenta[d] orgchemres.orgipb.ptbeilstein-journals.orgoxadiazine would be expected to show distinct signals for the protons on the cyclopentene (B43876) ring. The chemical shifts of these protons are influenced by their proximity to the electron-withdrawing oxadiazine ring. Protons on carbons adjacent to the fusion would likely appear at a lower field compared to those further away. The coupling patterns (splitting of signals) would reveal the number of neighboring protons, helping to establish the connectivity within the cyclopentene moiety.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbons of the oxadiazine ring would be expected to resonate at a lower field due to the deshielding effect of the adjacent nitrogen and oxygen atoms. The carbons in the cyclopentene ring would appear at a higher field, with their specific chemical shifts indicating their position relative to the heterocyclic ring.
The following table provides predicted chemical shift ranges for the backbone atoms of cyclopenta[d] orgchemres.orgipb.ptbeilstein-journals.orgoxadiazine, based on data from related heterocyclic systems. orgchemres.orgresearchgate.net
Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclopenta[d] orgchemres.orgipb.ptbeilstein-journals.orgoxadiazine
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C4/C7 | ~2.5 - 3.5 | ~25 - 40 |
| C5/C6 | ~5.5 - 6.5 | ~120 - 140 |
| C4a/C7a | - | ~145 - 160 |
While 1D NMR provides a basic scaffold, 2D NMR experiments are essential for unambiguously assembling the complete molecular structure. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. columbia.edulibretexts.org It is a highly sensitive technique that would definitively link each proton resonance in the cyclopentene ring to its corresponding carbon atom. ipb.ptcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. libretexts.orgustc.edu.cn This is crucial for establishing the connectivity across the entire molecule, including linking the protons on the cyclopentene ring to the carbons of the oxadiazine ring, thus confirming the fused structure. youtube.com
TOCSY (Total Correlation Spectroscopy): TOCSY experiments show correlations between all protons within a spin system. ipb.pt For cyclopenta[d] orgchemres.orgipb.ptbeilstein-journals.orgoxadiazine, this would reveal the entire network of coupled protons within the cyclopentene ring, providing further confirmation of its structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, even if they are not directly bonded. researchgate.net This is particularly useful for determining the stereochemistry and conformation of the molecule, for instance, the relative orientation of substituents on the cyclopentene ring in derivatives of the parent compound. chemrxiv.org
Fused ring systems often exhibit specific conformational preferences and dynamic behaviors. fiveable.meresearchgate.netlibretexts.org For cyclopenta[d] orgchemres.orgipb.ptbeilstein-journals.orgoxadiazine, the cyclopentene ring can adopt different puckered conformations, such as an "envelope" or "twist" form. Variable-temperature NMR studies can provide insight into these dynamics. By observing changes in chemical shifts and coupling constants at different temperatures, it is possible to determine the energy barriers between different conformations and identify the most stable form of the molecule in solution. researchgate.net NOESY experiments can also provide information on the average distances between protons, which helps to define the predominant conformation. researchgate.net
The chemical shifts of both protons and carbons in an aromatic or pseudo-aromatic ring are sensitive to the degree of electron delocalization. modgraph.co.uk In cyclopenta[d] orgchemres.orgipb.ptbeilstein-journals.orgoxadiazine, the oxadiazine ring possesses a degree of π-electron delocalization. The precise chemical shifts of the ring carbons and any attached protons, when compared to theoretical calculations and model compounds, can provide a quantitative measure of this effect. rsc.org Techniques such as nucleus-independent chemical shift (NICS) calculations, which can be correlated with experimental NMR data, are often employed to assess the aromaticity and electron delocalization in such heterocyclic systems.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. beilstein-journals.orgscielo.br
Predicted Fragmentation Pattern for Cyclopenta[d] orgchemres.orgipb.ptbeilstein-journals.orgoxadiazine
| Fragment Ion (m/z) | Possible Neutral Loss | Significance |
|---|---|---|
| [M - 28]⁺ | N₂ | Characteristic loss from the oxadiazine ring |
| [M - 44]⁺ | N₂O | Indicates cleavage of the N-N and C-O bonds |
| [C₅H₆]⁺ | C₂H₂N₂O | Represents the cyclopentadiene (B3395910) cation |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or five decimal places. alevelchemistry.co.uklibretexts.org This level of precision allows for the unambiguous determination of the elemental formula of the molecular ion, as each formula has a unique exact mass based on the precise masses of its constituent isotopes. ntu.edu.sg For cyclopenta[d] orgchemres.orgipb.ptbeilstein-journals.orgoxadiazine, HRMS would confirm its molecular formula (C₅H₆N₂O) by matching the experimentally measured mass to the theoretically calculated exact mass, providing definitive proof of its identity. chemrxiv.orgacs.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of heterocyclic compounds, including oxadiazine derivatives. core.ac.uk It allows for the determination of molecular weight and can provide insights into the fragmentation patterns of the molecule, which helps in confirming its structure.
In the positive ion mode, derivatives of fused oxazines typically exhibit a prominent peak corresponding to the protonated molecule, [M+H]⁺. mdpi.comnih.gov For instance, in the analysis of certain 1,4-disubstituted cyclopenta[d] researchgate.netnih.govoxazines, the expected M+ +1 ion peak was observed, confirming their molecular structure. researchgate.net The high-resolution mass spectrometry (HRMS) analysis of 3-phenyl-3H-naphtho[1,2,e] researchgate.netnih.govresearchgate.netoxadiazine confirmed the expected molecular ion at an m/z of 261.1018 [M+H]⁺, which corresponds to the molecular formula C₁₇H₁₂N₂O. mdpi.com
Tandem mass spectrometry (MS/MS) experiments on related fused nitrogen-containing ring systems, such as pyridazino-indoles and pyridazino-quinolines, have shown characteristic cross-ring cleavages, primarily on the pyridazine (B1198779) or pyrimidine (B1678525) rings. nih.gov The fragmentation patterns are influenced by the nature and position of substituents on the heterocyclic core. nih.gov For example, in some pyridazino-indoles, the loss of the pyridazine nitrogen and a substituent like a methyl group (as methylamine) is a notable fragmentation pathway. nih.gov While specific data for the parent cyclopenta[d] researchgate.netnih.govresearchgate.netoxadiazine is limited, these studies on analogous structures provide a framework for predicting its fragmentation behavior.
Table 1: ESI-MS Data for a Representative Oxadiazine Derivative
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| 3-Phenyl-3H-naphtho[1,2-e] researchgate.netnih.govresearchgate.netoxadiazine | C₁₇H₁₂N₂O | 261.1022 | 261.1018 |
Data sourced from a study on a related naphtho-fused oxadiazine derivative. mdpi.com
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and probing the vibrational modes within a molecule. mdpi.commdpi.com For cyclopenta[d] researchgate.netnih.govresearchgate.netoxadiazine and its analogs, IR spectroscopy helps in confirming the presence of key structural features.
The IR spectra of 1,4-disubstituted cyclopenta[d] researchgate.netnih.govoxazines have shown characteristic N-O stretching vibrations at approximately 1400 cm⁻¹ and 1600 cm⁻¹. researchgate.net In the case of 3-phenyl-3H-naphtho[1,2-e] researchgate.netnih.govresearchgate.netoxadiazine, a weak absorption band at 3052 cm⁻¹ was assigned to the aromatic C-H stretching vibrations. mdpi.comresearchgate.net For other heterocyclic systems containing amino groups, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, characteristic NH₂ stretching bands are observed in the range of 3200-3410 cm⁻¹. mdpi.com
Correlating Vibrational Signatures with Structural Features
The correlation of specific IR absorption bands with the structural components of the molecule is fundamental to its characterization. The potential energy distribution (PED) analysis, often performed with computational methods like Density Functional Theory (DFT), allows for the precise assignment of vibrational modes. nih.gov
For the cyclopenta[d] researchgate.netnih.govresearchgate.netoxadiazine core, the key vibrational signatures would include:
C-H stretching: Aromatic and aliphatic C-H stretching vibrations are typically observed in the 3100-2850 cm⁻¹ region. mdpi.com
C=N and C=C stretching: These vibrations are expected in the 1650-1450 cm⁻¹ region and are indicative of the unsaturated nature of the heterocyclic and cyclopentane (B165970) rings. mdpi.com
N-O stretching: The N-O bond in the oxadiazine ring is a key functional group, and its stretching frequency provides valuable structural information. researchgate.net
Ring deformation modes: The fingerprint region (below 1500 cm⁻¹) contains a complex series of bands arising from the bending and deformation of the fused ring system.
Computational vibrational spectroscopy plays a crucial role in deconvoluting these complex spectra and providing a refined understanding of the molecule's dynamics. arxiv.org
Table 2: General IR Absorption Regions for Fused Oxadiazine Systems
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| C=N Stretch | 1690 - 1640 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| N-O Stretch | ~1600 and ~1400 |
Data compiled from general spectroscopic principles and studies on related heterocyclic compounds. researchgate.netmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are directly related to its electronic structure and conjugation. slideshare.netelte.hu The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like HOMO) to higher energy ones (like LUMO). libretexts.org
For conjugated systems like cyclopenta[d] researchgate.netnih.govresearchgate.netoxadiazine, the most significant electronic transitions are typically π → π* and n → π*. tanta.edu.eg The presence of the fused ring system and heteroatoms with lone pairs of electrons (n) leads to a characteristic UV-Vis spectrum.
In the case of 3-phenyl-3H-naphtho[1,2-e] researchgate.netnih.govresearchgate.netoxadiazine, strong absorptions were observed at 214 nm and 249 nm, which are within the range expected for naphthalene (B1677914) derivatives. mdpi.com The extent of conjugation in the molecule significantly influences the wavelength of maximum absorption (λ_max). libretexts.org
Table 3: Electronic Transitions and Their General Absorption Regions
| Transition | Typical Wavelength Range (nm) | Chromophore Requirement |
| π → π | 200 - 400 | Unsaturated centers (e.g., C=C, C=N) |
| n → π | 300 - 500 | Atoms with lone pairs (e.g., N, O) adjacent to unsaturated centers |
General data based on principles of UV-Vis spectroscopy. elte.hutanta.edu.eg
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com It provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as π-π stacking.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (primarily carbon, hydrogen, and nitrogen). mdpi.com This data is crucial for confirming the molecular formula in conjunction with mass spectrometry.
For newly synthesized compounds, the experimentally determined percentages of C, H, and N are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity. For instance, in the characterization of 1,4-disubstituted cyclopenta[d] researchgate.netnih.govoxazines, the observed hydrogen and nitrogen values matched well with the calculated values. researchgate.net Similarly, for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, the found elemental composition was in excellent agreement with the calculated values for the formula C₈H₁₀N₄O. mdpi.com
Table 4: Example of Elemental Analysis Data
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | C₈H₁₀N₄O | C | 53.91 | 53.87 |
| H | 5.66 | 5.61 | ||
| N | 31.45 | 31.39 |
Data from a study on a substituted oxadiazole amine. mdpi.com
Theoretical and Computational Chemistry Studies on Cyclopenta D 1 2 3 Oxadiazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Cyclopenta[d] researchgate.netwikipedia.orgnih.govoxadiazine. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule. This information can then be used to predict a wide array of chemical and physical properties.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. mpg.de DFT methods are used to investigate the electronic properties and geometries of molecules. dntb.gov.uanih.gov For a system like Cyclopenta[d] researchgate.netwikipedia.orgnih.govoxadiazine, DFT can be applied to:
Geometry Optimization: Determine the most stable three-dimensional arrangement of atoms.
Electronic Structure Analysis: Calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and stability. mdpi.com
Vibrational Frequency Analysis: Predict the infrared (IR) spectrum of the molecule, which can aid in its experimental characterization.
Reaction Energetics: Calculate the heats of formation and reaction energies for processes involving the oxadiazine ring. researchgate.netnih.gov
Studies on related oxadiazole and oxazine (B8389632) derivatives have demonstrated the utility of DFT in predicting their reactivity and stability. mdpi.comekb.egrsc.org For instance, DFT calculations could be used to compare the stability of Cyclopenta[d] researchgate.netwikipedia.orgnih.govoxadiazine with its other isomers.
Table 1: Illustrative DFT-Calculated Properties for a Fused Heterocyclic System
| Property | Calculated Value | Description |
| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 6.3 eV | An indicator of chemical stability; a larger gap suggests higher stability. |
| Dipole Moment | 2.5 Debye | A measure of the polarity of the molecule. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods provide a systematic way to approach the exact solution of the Schrödinger equation. While computationally more demanding than DFT, they are often used for high-accuracy calculations on smaller molecules or as a benchmark for other methods. beilstein-journals.org
Applications for Cyclopenta[d] researchgate.netwikipedia.orgnih.govoxadiazine would include:
High-Accuracy Energy Calculations: Methods like Coupled Cluster (CC) theory can provide very accurate single-point energies for a given molecular geometry.
Excited State Calculations: Techniques such as Configuration Interaction (CI) can be used to study the molecule's behavior upon absorption of light, which is relevant for photochemistry.
Semi-empirical methods are derived from Hartree-Fock theory but use parameters obtained from experimental data to simplify the calculations. nih.govmpg.de This makes them significantly faster than DFT or ab initio methods, allowing for the study of much larger molecular systems. nih.govmpg.de
Parametric Method 3 (PM3) is a well-known semi-empirical method based on the Neglect of Differential Diatomic Overlap (NDDO) approximation. wikipedia.orgnih.gov While less accurate for energies and geometries than higher-level methods, PM3 is particularly useful for rapidly estimating certain molecular properties, such as atomic charge densities. researchgate.net Analyzing the charge distribution in Cyclopenta[d] researchgate.netwikipedia.orgnih.govoxadiazine can help identify electrophilic and nucleophilic sites, providing insight into its potential reactivity. researchgate.net
Table 2: Hypothetical PM3-Calculated Atomic Charges for the Cyclopenta[d] researchgate.netwikipedia.orgnih.govoxadiazine Ring System
| Atom | Atomic Charge (a.u.) | Predicted Reactivity |
| O(1) | -0.25 | Nucleophilic center |
| N(2) | -0.10 | Nucleophilic center |
| N(3) | +0.15 | Electrophilic center |
| C(3a) | +0.05 | - |
| C(4) | -0.08 | - |
| C(5) | -0.07 | - |
| C(6) | -0.09 | - |
| C(6a) | +0.06 | - |
Molecular Mechanism and Reaction Pathway Analysis
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. nih.gov By mapping out the energy landscape of a reaction, chemists can understand how reactants are converted into products, including the identification of short-lived intermediates and the energetic barriers that control the reaction rate.
A transition state (TS) is the highest energy point along the lowest energy path of a reaction, representing the "point of no return" that separates reactants from products. libretexts.orglibretexts.org Locating and characterizing transition states is a key goal of computational reaction analysis. arxiv.org
The process involves:
Locating a Saddle Point: Using specialized algorithms, a geometry is found that is an energy maximum in one direction (along the reaction coordinate) and an energy minimum in all other directions. libretexts.org
Frequency Analysis: A vibrational frequency calculation is performed on the located geometry. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. arxiv.org
For Cyclopenta[d] researchgate.netwikipedia.orgnih.govoxadiazine, this analysis could be used to study its formation via a cycloaddition reaction or its subsequent decomposition or rearrangement pathways. nih.gov
A Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. libretexts.orgnasa.govresearchgate.net By mapping the PES, researchers can visualize the entire landscape of a chemical reaction. nih.gov
Key features of a PES include:
Minima: Valleys on the surface that correspond to stable species like reactants, products, and intermediates. libretexts.org
Saddle Points: Passes between valleys that represent the transition states. libretexts.org
Reaction Coordinate: The minimum energy path connecting reactants to products via a transition state. libretexts.org
For a reaction involving Cyclopenta[d] researchgate.netwikipedia.orgnih.govoxadiazine, a PES map would provide the relative energies of all species involved (reactants, intermediates, transition states, and products), allowing for the determination of activation energies and reaction thermodynamics. This provides a comprehensive understanding of the reaction's feasibility and mechanism.
Activation Energy Calculations
Activation energy (Ea) calculations are crucial for understanding the kinetic stability of a molecule and the feasibility of its potential reaction pathways, such as synthesis or thermal decomposition. For Cyclopenta[d] wikipedia.orgd-nb.infoslideshare.netoxadiazine, a plausible reaction pathway involves its formation via electrocyclization of a theoretical precursor or its decomposition through retro-cycloaddition.
Theoretical calculations, often performed using Density Functional Theory (DFT) methods like B3LYP or M06-2X, can model the transition states of these reactions to determine their activation barriers. nih.gov For instance, the thermal decomposition of Cyclopenta[d] wikipedia.orgd-nb.infoslideshare.netoxadiazine is hypothesized to proceed via a concerted retro-[4+2] cycloaddition, yielding cyclopentadienone and dinitrogen monoxide. The calculated activation enthalpy for such a reaction provides insight into the compound's thermal stability. High-pressure conditions can also influence these barriers, a factor that can be explored computationally. escholarship.orgchemrxiv.org
Table 1: Calculated Activation Energies for Hypothetical Reactions of Cyclopenta[d] wikipedia.orgd-nb.infoslideshare.netoxadiazine
| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
| Formation: 6π-Electrocyclization | M06-2X | 6-311++G(d,p) | 18.5 |
| Decomposition: Retro-Cycloaddition | B3LYP | 6-311++G(d,p) | 32.7 |
| Decomposition: N-O Bond Cleavage | CCSD(T) | cc-pVTZ | 45.2 |
Note: The data presented in this table is hypothetical and serves as a scientifically plausible illustration based on computational chemistry principles.
Electronic Structure and Bonding Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a large gap implies high stability, whereas a small gap suggests higher reactivity. researchgate.net
For Cyclopenta[d] wikipedia.orgd-nb.infoslideshare.netoxadiazine, the HOMO is expected to be distributed primarily over the π-system of the cyclopentadiene (B3395910) moiety and the nitrogen atoms. The LUMO is likely centered on the N-N-O fragment and the π-system, indicating these sites are susceptible to nucleophilic attack.
Table 2: FMO Energies and HOMO-LUMO Gap for Cyclopenta[d] wikipedia.orgd-nb.infoslideshare.netoxadiazine
| Molecular Orbital | Computational Method | Energy (eV) |
| HOMO | M06-2X/6-311++G(d,p) | -7.85 |
| LUMO | M06-2X/6-311++G(d,p) | -1.23 |
| HOMO-LUMO Gap | 6.62 |
Note: The data presented in this table is hypothetical and serves as a scientifically plausible illustration based on computational chemistry principles.
The Electron Localization Function (ELF) is a method used to visualize and analyze chemical bonding in molecular systems. It maps the probability of finding an electron pair, providing a clear picture of core electrons, covalent bonds, and lone pairs. d-nb.infostackexchange.com ELF values range from 0 to 1, where high values (approaching 1) correspond to regions of high electron localization, such as in covalent bonds or lone pairs. jussieu.frijasret.com
An ELF analysis of Cyclopenta[d] wikipedia.orgd-nb.infoslideshare.netoxadiazine would be expected to show distinct basins of high localization corresponding to the C-C, C-N, N-N, and N-O covalent bonds. Additionally, pronounced localization would be observed in the regions of the lone pairs on the oxygen and nitrogen atoms. The population of these basins provides a quantitative measure of the electron density associated with each feature. nih.gov For instance, the population of the disynaptic basin between the nitrogen and oxygen atoms can offer insights into the covalent character of the N-O bond. d-nb.info
Table 3: Hypothetical ELF Basin Analysis for Cyclopenta[d] wikipedia.orgd-nb.infoslideshare.netoxadiazine
| Basin Type | Associated Atoms | Basin Population (e) |
| Disynaptic (Covalent Bond) | C-C (in cyclopentane) | 2.10 |
| Disynaptic (Covalent Bond) | C=C (in cyclopentane) | 3.45 |
| Disynaptic (Covalent Bond) | C-N | 1.98 |
| Disynaptic (Covalent Bond) | N-N | 2.05 |
| Disynaptic (Covalent Bond) | N-O | 1.75 |
| Monosynaptic (Lone Pair) | N | 2.20 |
| Monosynaptic (Lone Pair) | O | 2.65 |
Note: The data presented in this table is hypothetical and serves as a scientifically plausible illustration based on computational chemistry principles.
Natural Population Analysis (NPA) is a computational method used to derive atomic charges from a quantum chemical calculation. This analysis provides a more chemically intuitive picture of electron distribution compared to other methods like Mulliken population analysis. The calculated charges indicate the electrostatic nature of different atomic sites within the molecule, highlighting regions that are electron-rich (negative charge) or electron-poor (positive charge).
In Cyclopenta[d] wikipedia.orgd-nb.infoslideshare.netoxadiazine, the high electronegativity of the oxygen and nitrogen atoms is expected to result in a significant negative charge localization on these atoms, while the adjacent carbon and nitrogen atoms bear a partial positive charge. This charge distribution is critical for understanding intermolecular interactions and the molecule's electrostatic potential.
Table 4: Hypothetical Natural Atomic Charges for the Heterocyclic Ring of Cyclopenta[d] wikipedia.orgd-nb.infoslideshare.netoxadiazine
| Atom | Element | Natural Charge (e) |
| O(1) | Oxygen | -0.58 |
| N(2) | Nitrogen | +0.25 |
| N(3) | Nitrogen | -0.15 |
| C(3a) | Carbon | +0.12 |
| C(7a) | Carbon | +0.08 |
Note: The data presented in this table is hypothetical and serves as a scientifically plausible illustration based on computational chemistry principles.
Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating chemical reactivity indices that describe a molecule's response to perturbations in its electron number. nih.govmdpi.comnih.gov These descriptors offer quantitative measures of chemical concepts like electronegativity and hardness. Key global reactivity descriptors include:
Chemical Potential (μ): Measures the escaping tendency of electrons from the system.
Global Hardness (η): Represents the resistance to a change in electron distribution.
Global Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. bohrium.comscispace.com
These indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). A higher electrophilicity index suggests the molecule will act as a strong electrophile in reactions.
Table 5: Hypothetical Conceptual DFT Reactivity Descriptors for Cyclopenta[d] wikipedia.orgd-nb.infoslideshare.netoxadiazine
| Descriptor | Formula | Calculated Value (eV) |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.54 |
| Global Hardness (η) | E_LUMO - E_HOMO | 6.62 |
| Global Softness (S) | 1 / η | 0.15 |
| Electrophilicity Index (ω) | μ² / (2η) | 1.56 |
Note: The data presented in this table is hypothetical and serves as a scientifically plausible illustration based on computational chemistry principles.
Conformational Analysis and Energetic Profiles
Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their corresponding energies. The fused bicyclic structure of Cyclopenta[d] wikipedia.orgd-nb.infoslideshare.netoxadiazine imposes significant rigidity. The oxadiazine ring is expected to be nearly planar, while the cyclopentane (B165970) ring may adopt a slight envelope or twist conformation to alleviate ring strain.
Computational methods can be used to perform a potential energy surface (PES) scan by systematically varying a key dihedral angle, such as one defining the pucker of the cyclopentane ring. This analysis helps identify the lowest energy (most stable) conformer and the energy barriers to interconversion between different conformations. For a largely planar system like this, the energy differences between conformers are expected to be small.
Table 6: Relative Energies of Hypothetical Conformations of Cyclopenta[d] wikipedia.orgd-nb.infoslideshare.netoxadiazine
| Conformation | Description | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) |
| Conf-1 | Planar | 0.0° | 1.5 |
| Conf-2 | Envelope | 15.2° | 0.0 |
| Conf-3 | Twist | 25.0° | 0.8 |
Note: The data presented in this table is hypothetical and serves as a scientifically plausible illustration based on computational chemistry principles.
Ring Strain Analysis (Angle, Torsional, Steric Strain) within the Cyclopenta Moiety
The fusion of a cyclopentane ring to a heterocyclic system inherently introduces ring strain, which is a composite of angle strain, torsional strain, and steric strain. wikipedia.org The magnitude of this strain influences the molecule's stability and reactivity.
Angle Strain : In an unsubstituted cyclopentane molecule, the ring puckers to balance the effects of angle and torsional strain. dalalinstitute.com A planar cyclopentane would have internal bond angles of 108°, which is very close to the ideal sp³ tetrahedral angle of 109.5°, resulting in minimal angle strain. libretexts.orgmaricopa.edu However, to alleviate torsional strain, cyclopentane adopts a non-planar conformation, which slightly increases angle strain. dalalinstitute.comyoutube.com In the fused Cyclopenta[d] ajchem-a.comacs.orgtandfonline.comoxadiazine system, the C-C-C bond angles at the bridgehead are constrained by the geometry of the oxadiazine ring, likely leading to a moderate increase in angle strain compared to free cyclopentane.
Torsional Strain : Torsional strain, also known as eclipsing strain, arises from the repulsion between electrons in bonds on adjacent atoms. libretexts.org A planar cyclopentane conformation would suffer from significant torsional strain due to the eclipsing of all C-H bonds. libretexts.orgyoutube.com The puckering of the ring into non-planar forms serves to stagger these bonds, thereby reducing this strain. youtube.com The fusion to the oxadiazine ring restricts the degree of puckering available to the cyclopenta moiety, meaning that complete alleviation of torsional strain is unlikely, and some residual eclipsing interactions are expected to persist.
Steric Strain : Steric strain occurs from non-bonded atoms being forced into close proximity. For the unsubstituted cyclopenta moiety, steric strain is generally not a significant factor. libretexts.org It would primarily become relevant in substituted derivatives where bulky functional groups could lead to repulsive transannular interactions.
| Strain Type | Expected Contribution in Cyclopenta Moiety | Rationale |
|---|---|---|
| Angle Strain | Low to Moderate | Ideal bond angles for a pentagon are close to tetrahedral. Fusion to the heterocycle may introduce moderate strain at the bridgehead. |
| Torsional Strain | Moderate | Puckering reduces significant strain from eclipsing interactions, but fusion limits the extent of this puckering. youtube.com |
| Steric Strain | Low | The unsubstituted ring is not large or crowded enough to cause significant steric interactions. libretexts.org |
Ring Pucker and Flexibility Dynamics
To minimize the ring strain discussed above, five-membered rings like cyclopentane adopt non-planar, puckered conformations. maricopa.edu The specific geometry of these puckered forms can be quantitatively described using Cremer-Pople puckering parameters. acs.orgnih.gov This analysis uses a reduced set of parameters to define the three-dimensional shape of a monocyclic ring. acs.org For a five-membered ring, two parameters are sufficient: the total puckering amplitude (Q) and a phase angle (φ), which describes the specific conformation.
The two primary low-energy conformations for cyclopentane are the "envelope" (Cₛ symmetry), where one atom is out of the plane of the other four, and the "twist" (C₂ symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the other three. In free cyclopentane, these conformations can interconvert rapidly through a low-energy process called pseudorotation.
In Cyclopenta[d] ajchem-a.comacs.orgtandfonline.comoxadiazine, the fusion of the cyclopenta ring to the rigid oxadiazine ring significantly constrains this flexibility. The pseudorotation pathway is likely restricted, leading to a more defined set of stable, low-energy conformations. Computational analysis would involve mapping the potential energy surface to identify the global minimum energy conformation of the cyclopenta moiety and the energy barriers for interconversion between any accessible puckered states. The Cremer-Pople parameters would be calculated for each stable conformer to precisely define its shape. researchgate.net
Aromaticity Assessment and Electron Delocalization
The concept of aromaticity is linked to the cyclic delocalization of π-electrons, which results in enhanced stability. researchgate.net The 1,2,3-oxadiazole ring is considered a five-membered, nonbenzenoid heteroaromatic system. chemicalbook.com Assessing the aromaticity of the fused Cyclopenta[d] ajchem-a.comacs.orgtandfonline.comoxadiazine system involves evaluating the extent of electron delocalization across the heterocyclic ring and the influence of the fused, non-aromatic cyclopenta ring. Several computational methods are employed for this purpose.
Nucleus-Independent Chemical Shift (NICS) : This is a widely used magnetic criterion for aromaticity. It involves placing a "ghost" atom at the geometric center of a ring and calculating its magnetic shielding tensor. A significantly negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. For Cyclopenta[d] ajchem-a.comacs.orgtandfonline.comoxadiazine, NICS calculations would be performed at the center of the oxadiazine ring to quantify its aromatic character.
Anisotropy of the Current-Induced Density (ACID) : The ACID method provides a visual representation of electron delocalization pathways. Plotting the ACID isosurface allows for the direct observation of ring currents, confirming whether electron delocalization is confined to the heterocyclic ring or extends further.
Electron-Based Methods : Methods such as the Electron Localization Function (ELF) and the analysis of delocalization indices (DIs) quantify the extent to which electrons are shared between atoms. researchgate.net These methods can reveal how the fusion of the aliphatic ring affects the π-electron delocalization within the heterocyclic moiety. rsc.org
| Computational Method | Property Measured | Indication of Aromaticity |
|---|---|---|
| NICS (Nucleus-Independent Chemical Shift) | Magnetic shielding at ring center | Large negative value |
| ACID (Anisotropy of Current-Induced Density) | Visualization of induced ring currents | Continuous current pathway around the ring |
| ELF (Electron Localization Function) / DI (Delocalization Index) | Degree of electron sharing between basins/atoms | High degree of delocalization in cyclic pathway researchgate.net |
Tautomerism and Isomerization Energetics (e.g., Diazo-Keto Tautomerism of 1,2,3-Oxadiazoles)
A defining chemical feature of the 1,2,3-oxadiazole ring is its inherent instability. chemicalbook.com It readily undergoes a valence tautomerization, involving a ring-opening reaction to form a more stable α-diazo-ketone isomer. chemicalbook.comnih.gov This process is a key consideration in the chemistry of any system containing this moiety.
For Cyclopenta[d] ajchem-a.comacs.orgtandfonline.comoxadiazine, this isomerization would involve the cleavage of the weak O-N bond of the oxadiazine ring to yield a cyclopentanone (B42830) derivative bearing a diazo group. This ring-chain tautomerism is computationally accessible, allowing for a quantitative assessment of the relative stability of the fused heterocyclic system.
Theoretical calculations, typically using DFT, can be employed to determine the energetics of this isomerization. The key parameters to be calculated are:
The optimized ground-state energies of the closed-ring (Cyclopenta[d] ajchem-a.comacs.orgtandfonline.comoxadiazine) and open-ring (α-diazo-cyclopentanone) tautomers.
The energy and structure of the transition state connecting these two isomers.
The difference in energy between the reactant and product indicates the thermodynamic driving force for the reaction, while the energy of the transition state relative to the reactant provides the activation energy barrier. Given the known instability of 1,2,3-oxadiazoles, it is expected that calculations would show the open-ring diazo-keto form to be significantly more stable than the fused heterocyclic structure. chemicalbook.com
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are invaluable for predicting the spectroscopic signatures (NMR, IR) of molecules. These predictions are crucial for structural elucidation, especially for potentially transient or difficult-to-isolate species. The Gauge-Including Atomic Orbital (GIAO) method within DFT is a standard and reliable approach for calculating NMR chemical shifts. nih.govmdpi.com Vibrational (IR) spectra are predicted by calculating the harmonic frequencies of the molecule's normal modes of vibration. rsc.org
The prediction of ¹H and ¹³C NMR spectra for Cyclopenta[d] ajchem-a.comacs.orgtandfonline.comoxadiazine would follow a well-established computational protocol. First, the molecular geometry is optimized using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311G). mdpi.com Following optimization, the magnetic shielding tensors for each nucleus are calculated using the GIAO method. nih.gov
The absolute shielding tensors (σ) are then converted to chemical shifts (δ) relative to a reference compound, typically tetramethylsilane (TMS), using the equation: δ = σ_ref - σ_calc. Often, a linear scaling is applied to the calculated values to correct for systematic errors and improve agreement with experimental data. nrel.gov The predicted chemical shifts would help in assigning signals in an experimental spectrum and confirming the molecular structure.
| Atom Type | Expected ¹³C Chemical Shift Range (ppm) | Expected ¹H Chemical Shift Range (ppm) |
|---|---|---|
| Aliphatic CH₂ (Cyclopenta) | 20 - 40 | 1.5 - 2.5 |
| Bridgehead CH (Cyclopenta) | 40 - 60 | 2.5 - 3.5 |
| sp² C (Oxadiazine) | 140 - 160 | 7.0 - 8.0 |
The theoretical IR spectrum is obtained by performing a vibrational frequency calculation on the optimized molecular geometry. This calculation yields the frequencies of the fundamental vibrational modes and their corresponding intensities. tandfonline.com The results confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provide a predicted spectrum that can be compared with experimental data. ajchem-a.com
For Cyclopenta[d] ajchem-a.comacs.orgtandfonline.comoxadiazine, key vibrational modes would include:
C-H Stretching : Aliphatic C-H stretches from the cyclopenta moiety are expected around 2850-3000 cm⁻¹. Any C-H bond on the heterocyclic part would appear above 3000 cm⁻¹.
N=N Stretching : The azo group (N=N) stretch is expected in the 1550-1630 cm⁻¹ region, though its intensity can be weak.
C=N Stretching : This vibration typically appears in the 1600-1680 cm⁻¹ range. ajchem-a.com
Ring Modes : Skeletal vibrations and deformations of both the cyclopenta and oxadiazine rings would appear in the fingerprint region (<1500 cm⁻¹). researchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Functional Group |
|---|---|---|
| C-H Stretch (Aliphatic) | 2850 - 3000 | Cyclopenta Moiety |
| C=N Stretch | 1600 - 1680 | Oxadiazine Ring |
| N=N Stretch | 1550 - 1630 | Oxadiazine Ring |
| C-O Stretch | 1050 - 1250 | Oxadiazine Ring |
| Ring Deformation | < 1500 | Fused Ring System |
Molecular Modeling for Mechanistic Insights (e.g., Molecular Docking without biological implication)
A comprehensive review of available scientific literature indicates that there are no specific molecular modeling or molecular docking studies published for Cyclopenta[d] mdpi.comresearchgate.netnih.govoxadiazine aimed at providing mechanistic insights into its interactions or reactivity in a non-biological context.
Computational chemistry is a powerful tool for investigating reaction mechanisms, conformational preferences, and electronic properties of molecules. Techniques such as Density Functional Theory (DFT) and various molecular orbital theories are routinely used to calculate molecular geometries, energies, and other physicochemical properties. Molecular docking simulations, while often used in drug discovery to predict the binding of a ligand to a biological target, can also be employed in a non-biological context to understand intermolecular interactions with other molecules or on surfaces.
However, the application of these computational methods to Cyclopenta[d] mdpi.comresearchgate.netnih.govoxadiazine has not been reported in the accessible scientific literature. Research on related but structurally distinct compounds, such as monocyclic 1,2,3-oxadiazines, cyclopenta[d] mdpi.comresearchgate.netoxazines, and various isomers of oxadiazoles (B1248032), has been conducted. For instance, studies on Nocuolin A, a naturally occurring 1,2,3-oxadiazine, have included molecular docking, but these were focused on its biological activity. Similarly, computational studies on cyclopenta[d] mdpi.comresearchgate.netoxazines have been performed to understand their electronic and structural properties.
The absence of such studies for Cyclopenta[d] mdpi.comresearchgate.netnih.govoxadiazine means that there is currently no data to present in the form of detailed research findings or data tables regarding its molecular modeling for mechanistic insights. Future computational investigations would be necessary to elucidate these aspects of its chemistry.
Advanced Analytical Strategies for Cyclopenta D 1 2 3 Oxadiazine Detection and Quantification
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification process employed to convert an analyte into a product that has improved properties for analysis. For a compound like Cyclopenta[d] researchgate.netmdpi.comresearchgate.netoxadiazine, which may lack strong chromophores, fluorophores, or easily ionizable groups, derivatization can be a crucial step to enable or enhance its detection by spectroscopic and mass spectrometric techniques.
Introduction of Chromophores and Fluorophores for Spectroscopic Detection
The introduction of a chromophore (a group that absorbs light in the ultraviolet-visible region) or a fluorophore (a group that emits light after excitation) can significantly improve the sensitivity and selectivity of detection using techniques like UV-Visible spectrophotometry or fluorescence spectroscopy. While specific derivatization reagents for Cyclopenta[d] researchgate.netmdpi.comresearchgate.netoxadiazine are not documented in the literature, general strategies for introducing such moieties into heterocyclic structures can be proposed.
Potential Derivatization Agents for Spectroscopic Detection:
| Derivatizing Agent | Target Functional Group (Hypothetical) | Resulting Tag | Detection Method |
| Dansyl Chloride | Primary/Secondary Amine | Dansyl | Fluorescence |
| Fluorescamine | Primary Amine | Fluorescamine | Fluorescence |
| 4-Fluoro-7-nitrobenzofurazan (NBD-F) | Primary/Secondary Amine | NBD | Fluorescence |
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl | Dinitrophenylhydrazone | UV-Visible |
It is important to note that the feasibility of these reactions would depend on the stability of the Cyclopenta[d] researchgate.netmdpi.comresearchgate.netoxadiazine ring system under the derivatization conditions. For instance, the presence of a reactive functional group, such as an exocyclic amine, would be a primary target for such derivatization.
Strategies for Mass Spectrometry Signal Enhancement
For mass spectrometry (MS), derivatization can be used to improve ionization efficiency, increase the molecular weight to move the signal out of a high-background region, and to produce characteristic fragmentation patterns that aid in structural elucidation and selective detection.
One common approach is the introduction of a permanently charged group (quaternization) or a group that is readily ionizable by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). For example, alkylation of a nitrogen atom within the heterocyclic core could enhance positive ion mode ESI-MS signals.
Another strategy involves the use of reagents that introduce a specific isotopic signature, allowing for easier identification of the derivatized analyte in a complex chromatogram. Furthermore, derivatization can improve the gas chromatographic behavior of a compound by increasing its volatility and thermal stability.
Chromatographic Separation Techniques (e.g., HPLC, GC)
Chromatographic techniques are essential for separating Cyclopenta[d] researchgate.netmdpi.comresearchgate.netoxadiazine from impurities, byproducts of its synthesis, or components of a complex sample matrix prior to its detection and quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would depend on the physicochemical properties of the analyte, such as its volatility, thermal stability, and polarity.
Given the heterocyclic nature of Cyclopenta[d] researchgate.netmdpi.comresearchgate.netoxadiazine, HPLC is likely to be a versatile separation technique. A variety of stationary and mobile phases can be employed to achieve optimal separation.
Hypothetical HPLC Parameters for Cyclopenta[d] researchgate.netmdpi.comresearchgate.netoxadiazine Analysis:
| Parameter | Condition |
| Column | C18 (Reversed-Phase), Phenyl-Hexyl (Reversed-Phase), Cyano (Normal or Reversed-Phase) |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water gradients with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for LC-MS. |
| Detector | UV-Vis (if a chromophore is present or introduced), Fluorescence (if a fluorophore is present or introduced), Mass Spectrometer. |
| Flow Rate | 0.2 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
For GC analysis, the compound must be sufficiently volatile and thermally stable. If not, derivatization to a more volatile species would be necessary. GC can offer high-resolution separations, particularly when using capillary columns.
Postulated GC Parameters for a Volatile Derivative of Cyclopenta[d] researchgate.netmdpi.comresearchgate.netoxadiazine:
| Parameter | Condition |
| Column | Capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-polydimethylsiloxane) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | An initial hold at a low temperature followed by a temperature ramp to an appropriate final temperature to ensure elution. |
| Detector | Flame Ionization Detector (FID) for general hydrocarbon-like compounds, Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity for nitrogen-containing compounds, or a Mass Spectrometer. |
Interfacing Chromatography with Mass Spectrometry (e.g., GC-MS, LC-MS)
The coupling of a chromatographic separation technique with mass spectrometry provides a powerful analytical tool that combines the separation power of chromatography with the sensitive and selective detection capabilities of MS.
GC-MS would be the method of choice if Cyclopenta[d] researchgate.netmdpi.comresearchgate.netoxadiazine itself or a derivative is thermally stable and volatile. Electron ionization (EI) is a common ionization technique in GC-MS, which can provide a reproducible fragmentation pattern that serves as a chemical fingerprint for identification.
LC-MS is arguably the more broadly applicable technique for a wider range of heterocyclic compounds, as it does not require the analyte to be volatile. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common interfaces. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, coupled with LC can provide accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments, greatly aiding in its identification and structural confirmation. For instance, the expected molecular ion for a related compound, 3-phenyl-3H-naphtho[1,2-e] researchgate.netmdpi.comresearchgate.netoxadiazine, was confirmed by HRMS, demonstrating the power of this technique. mdpi.com
The use of tandem mass spectrometry (MS/MS) in conjunction with either GC or LC allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which are highly selective and sensitive quantification methods. In an MS/MS experiment, a specific parent ion of the analyte is selected, fragmented, and one or more specific fragment ions are monitored. This technique significantly reduces chemical noise and matrix interferences.
Future Research Directions and Perspectives in Cyclopenta D 1 2 3 Oxadiazine Chemistry
Development of Novel and Efficient Synthetic Routes
A primary objective in the study of any new heterocyclic system is the development of versatile and efficient synthetic pathways. For cyclopenta[d] numberanalytics.comrsc.orgnumberanalytics.comoxadiazine, future research will need to move beyond traditional, often harsh, synthesis conditions to embrace modern, sustainable approaches. numberanalytics.comnumberanalytics.com
Key areas of focus will likely include:
Catalytic Cyclization Reactions: The use of transition-metal catalysts has become a cornerstone of modern heterocyclic synthesis. numberanalytics.com Future work could explore metal-catalyzed cross-coupling and cyclization strategies to construct the cyclopenta[d] numberanalytics.comrsc.orgnumberanalytics.comoxadiazine core. A hypothetical route could involve the cyclization of a functionalized cyclopentane (B165970) precursor, such as a 1,2-dihalo-cyclopentane derivative reacting with a source of the N-N-O fragment.
Green Chemistry Approaches: Emphasis on environmentally benign chemistry will guide the development of new synthetic methods. numberanalytics.com This includes the use of renewable starting materials, minimizing waste, and employing safer solvents. Mechanochemical methods, such as ball milling, which can facilitate reactions in the absence of bulk solvents, represent a promising avenue. For instance, a process analogous to the deoxygenative alkynylation of N-oxides could be envisioned for constructing functionalized cyclopenta[d] numberanalytics.comrsc.orgnumberanalytics.comoxadiazines. acs.org
Solid-Phase Synthesis: For the creation of libraries of cyclopenta[d] numberanalytics.comrsc.orgnumberanalytics.comoxadiazine derivatives, solid-phase synthesis offers significant advantages in terms of purification and automation. springerprofessional.de This approach would be particularly valuable for screening potential applications, for example in drug discovery.
A comparison of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Precursors | Key Advantages | Anticipated Challenges |
| Transition-Metal Catalysis | Functionalized cyclopentenes, diazocompounds, nitrosyl sources | High efficiency, selectivity, and functional group tolerance. numberanalytics.com | Catalyst sensitivity, cost, and removal of metal residues. |
| [3+2] Cycloaddition | Cyclopentadiene (B3395910) derivatives, azides, or other 3-atom synthons | Convergent synthesis, rapid assembly of the heterocyclic core. | Control of regioselectivity and stereoselectivity. |
| Mechanochemistry (Ball Milling) | Solid-state cyclopentane precursors and N-N-O sources | Reduced solvent use, unique reactivity, potential for solvent-free synthesis. acs.org | Scalability, reaction monitoring, and understanding of the solid-state mechanism. |
| Solid-Phase Synthesis | Resin-bound cyclopentane scaffolds | Amenable to high-throughput synthesis and library generation. springerprofessional.de | Linker stability, cleavage conditions, and characterization of resin-bound intermediates. |
Exploration of Undiscovered Reactivity Patterns
The unique arrangement of heteroatoms in the 1,2,3-oxadiazine ring fused to a cyclopentane framework suggests a rich and largely unknown reactivity profile. Future research will aim to uncover and harness these reactivity patterns for synthetic applications.
Potential areas of investigation include:
Ring Stability and Cleavage: A fundamental question pertains to the stability of the 1,2,3-oxadiazine ring. Studies will likely investigate its susceptibility to thermal or photochemical decomposition, as well as its reactivity towards acids, bases, and redox agents. Cleavage of the weak N-O bond could be a key reactive pathway, potentially providing access to novel functionalized cyclopentane derivatives. mdpi.com
Cycloaddition Reactions: The π-system of the cyclopenta[d] numberanalytics.comrsc.orgnumberanalytics.comoxadiazine could participate in cycloaddition reactions, acting as either the diene or dienophile component. This reactivity, analogous to that seen in other nitrogen-rich heterocycles like 1,2,3,5-tetrazines, could be a powerful tool for constructing more complex polycyclic systems.
Functionalization of the Core Structure: Exploring methods to selectively functionalize the carbon and nitrogen atoms of the heterocyclic system will be crucial. This could involve electrophilic or nucleophilic substitution reactions, metal-catalyzed C-H activation, or reactions on pre-installed functional groups.
| Reaction Type | Potential Reagents/Conditions | Expected Outcome | Research Goal |
| Reductive Ring Opening | Reducing agents (e.g., H₂, NaBH₄, SmI₂) | Formation of aminocyclopentanol or related derivatives | Access to functionalized carbocyclic scaffolds. |
| Thermal/Photochemical Extrusion | Heat or UV irradiation | Elimination of small molecules (e.g., N₂, N₂O) to form cyclopentane-fused fragments | Generation of reactive intermediates for further transformations. |
| Diels-Alder Reaction | Electron-rich or electron-deficient dienophiles | Annulation to form new fused ring systems | Expansion of molecular complexity and access to novel polycycles. |
| C-H Functionalization | Transition metal catalysts (e.g., Pd, Rh, Ir) | Direct introduction of aryl, alkyl, or other groups | Efficient and atom-economical derivatization of the core structure. |
Advanced Mechanistic Investigations
A deep understanding of reaction mechanisms is paramount for optimizing existing transformations and discovering new ones. For cyclopenta[d] numberanalytics.comrsc.orgnumberanalytics.comoxadiazine chemistry, a combination of experimental and computational methods will be essential to elucidate the intricate details of its formation and reactivity.
Future mechanistic studies will likely involve:
In-situ Spectroscopic Monitoring: Techniques such as NMR, IR, and UV-Vis spectroscopy can be used to monitor reaction progress in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics.
Isotopic Labeling Studies: The use of isotopically labeled starting materials (e.g., with ¹⁵N, ¹⁸O, or ¹³C) can provide unambiguous evidence for bond-forming and bond-breaking events, helping to trace the path of atoms throughout a reaction sequence.
Computational Modeling: Density Functional Theory (DFT) calculations will be a powerful tool for mapping potential energy surfaces, locating transition states, and calculating the energies of intermediates. acs.org This can help to distinguish between different plausible mechanistic pathways and explain observed selectivities. Such computer-assisted evaluation can provide profound insights into complex reaction cascades. nih.gov
Computational Design and Prediction of Novel Cyclopenta[d]numberanalytics.comrsc.orgnumberanalytics.comoxadiazine Derivatives
Computational chemistry offers the ability to design and screen novel molecules in silico, prioritizing synthetic efforts and accelerating the discovery process. mdpi.com For the cyclopenta[d] numberanalytics.comrsc.orgnumberanalytics.comoxadiazine system, computational tools can predict the properties and potential applications of derivatives before they are ever synthesized in the lab.
Key computational approaches will include:
Quantum Chemical Calculations: Methods like DFT can be used to calculate fundamental properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and dipole moments. These calculations can provide insights into the electronic structure, reactivity, and potential for intermolecular interactions. mdpi.com
Molecular Docking: If a biological application is targeted, molecular docking can be used to predict how different cyclopenta[d] numberanalytics.comrsc.orgnumberanalytics.comoxadiazine derivatives might bind to a specific protein target. mdpi.comresearchgate.net This is a widely used technique in drug design to identify promising lead compounds. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of cyclopenta[d] numberanalytics.comrsc.orgnumberanalytics.comoxadiazine derivatives and their complexes with other molecules (e.g., proteins, DNA) over time, providing information on conformational flexibility and binding stability. mdpi.com
| Computational Method | Predicted Property | Potential Application |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectral properties | Guiding synthetic strategy, predicting reactivity. mdpi.com |
| Molecular Docking | Binding affinity, binding mode to a biological target | Drug discovery (e.g., enzyme inhibitors, receptor modulators). nih.govrsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation between chemical structure and biological activity | Predicting the activity of unsynthesized analogues. |
| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity | Early-stage assessment of drug-likeness. |
Integration of Artificial Intelligence and Machine Learning in Spectral Analysis and Structure Elucidation
For the nascent field of cyclopenta[d] numberanalytics.comrsc.orgnumberanalytics.comoxadiazine chemistry, these technologies offer several exciting prospects:
Automated Structure Elucidation: ML models can be trained on large spectral databases to solve the "inverse problem"—deducing a molecular structure from its spectra (e.g., NMR, MS, IR). arxiv.org This could dramatically accelerate the characterization of new cyclopenta[d] numberanalytics.comrsc.orgnumberanalytics.comoxadiazine derivatives.
Spectral Prediction: Conversely, AI can tackle the "forward problem" by predicting the spectra for a given molecular structure. arxiv.org This allows for the comparison of computationally predicted spectra with experimental data to confirm proposed structures.
Data Processing and Analysis: Deep learning algorithms, such as convolutional neural networks (CNNs), can be employed for automated preprocessing of raw spectral data, including baseline correction, noise reduction, and peak picking, leading to more accurate and reproducible results. nih.gov ML algorithms like Support Vector Machines (SVM) or k-Nearest Neighbors (kNN) can be used to classify compounds based on their spectral features, which could be useful for quality control or screening applications. researchgate.netresearchgate.net
Q & A
Advanced Research Question
- Ecotoxicology Studies : Follow OECD guidelines to assess aquatic toxicity, inspired by cyclododecane’s environmental hazard profile ().
- Degradation Pathways : Use LC-MS/MS to identify metabolites in simulated ecosystems.
- Computational Modeling : Predict biodegradation half-lives using software like EPI Suite .
What ethical considerations apply when publishing conflicting data on this compound’s mechanisms?
Advanced Research Question
- Transparency : Disclose all raw data and experimental conditions, per standards in .
- Peer Review : Engage domain experts to evaluate methodological rigor.
- Conflict of Interest : Declare funding sources to mitigate bias .
How can isotopic labeling enhance mechanistic studies of this compound reactions?
Advanced Research Question
- - or -Labeling : Track atom migration in cycloaddition reactions via NMR or mass spectrometry.
- Kinetic Isotope Effects (KIE) : Elucidate rate-determining steps, as applied in theoretical studies () .
What analytical techniques are most effective for quantifying this compound in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
